4'-dodecyloxyacetophenone

Description

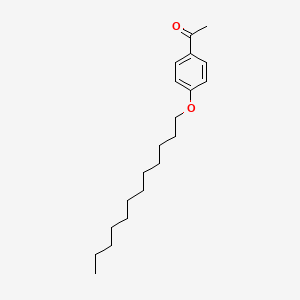

4'-Dodecyloxyacetophenone (CAS 2175-80-6) is an acetophenone derivative with a dodecyloxy (12-carbon alkyl chain) substituent at the para position of the aromatic ring. Its molecular formula is C₂₀H₃₂O₂, and it has a molecular weight of 304.47 g/mol .

Properties

IUPAC Name |

1-(4-dodecoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(14-16-20)18(2)21/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWOOZSAKAPHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176146 | |

| Record name | Acetophenone, 4'-(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-80-6 | |

| Record name | 1-[4-(Dodecyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 4'-(dodecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 4’-(dodecyloxy)-, typically involves the reaction of acetophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Acetophenone+Dodecyl BromideK2CO3,DMF,HeatAcetophenone, 4’-(dodecyloxy)-

Industrial Production Methods

Industrial production of acetophenone, 4’-(dodecyloxy)-, can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-(dodecyloxy)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 4’-(dodecyloxy)benzoic acid.

Reduction: Formation of 4’-(dodecyloxy)phenylethanol.

Substitution: Formation of various substituted acetophenone derivatives.

Scientific Research Applications

Acetophenone, 4’-(dodecyloxy)-, has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, fragrances, and surfactants.

Mechanism of Action

The mechanism of action of acetophenone, 4’-(dodecyloxy)-, involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares 4'-dodecyloxyacetophenone with other acetophenone derivatives differing in substituent groups:

Structural and Functional Differences

- Lipophilicity: The dodecyloxy group in this compound imparts significant hydrophobicity, making it less water-soluble than derivatives like 4'-hydroxyacetophenone (water-soluble) or 4'-methoxyacetophenone (moderate solubility) .

- Synthesis Routes: this compound: Likely synthesized via Williamson etherification, reacting 4-hydroxyacetophenone with 1-bromododecane in the presence of a base. 4'-Benzyloxyacetophenone: Prepared by benzyl chloride and 4-hydroxyacetophenone in acetonitrile with KOH . 4'-Methoxyacetophenone: Typically synthesized via methylation of 4-hydroxyacetophenone using dimethyl sulfate or methyl iodide .

- Applications: this compound: Potential use in liquid crystals due to its long alkyl chain, which stabilizes mesophases . 4'-Methoxyacetophenone: Widely used in food flavoring (e.g., anisyl methyl ketone) and perfumes . 4'-Hydroxyacetophenone: Approved for cosmetic use as a skin-conditioning agent .

Biological Activity

4'-Dodecyloxyacetophenone (CAS Number: 2175-80-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a dodecyloxy group attached to the acetophenone structure. This unique configuration contributes to its solubility and interaction with biological membranes, which is crucial for its activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival, thus preventing growth.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise against fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of several fungi, suggesting potential applications in treating fungal infections.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that at concentrations as low as 50 μg/mL, the compound inhibited growth effectively, with a minimum inhibitory concentration (MIC) determined for specific pathogens such as Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : In vitro assays demonstrated that this compound significantly reduced the viability of Candida albicans at concentrations ranging from 25 to 100 μg/mL, indicating its potential as a therapeutic agent against fungal infections.

- Mechanistic Insights : Further investigation into the molecular pathways revealed that the compound may induce apoptosis in microbial cells by activating caspase pathways, similar to mechanisms observed in certain anticancer drugs .

Data Summary

| Biological Activity | Target Organisms | Concentration (μg/mL) | Effect Observed |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Growth inhibition |

| Antibacterial | Escherichia coli | 50 | Growth inhibition |

| Antifungal | Candida albicans | 25-100 | Reduced viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.